5-methyl-1-[(1-naphthylmethyl)thio][1,2,4]triazolo[4,3-a]quinoline -

5-methyl-1-[(1-naphthylmethyl)thio][1,2,4]triazolo[4,3-a]quinoline

Catalog Number: EVT-3721860
CAS Number:
Molecular Formula: C22H17N3S
Molecular Weight: 355.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This class of compounds features a [, , ]triazolo[4,3-a]quinazoline core, substituted at the 1-position and bearing a 4-methyl and a 5-oxo group. They are described in a study focused on their synthesis and potential as non-sedative H1-antihistamines [].

Compound Description: This compound represents a novel heterocyclic ring system, formed by fusing a [, , ]triazolo[4,3-a]quinoline moiety with a benzothiophene ring [].

3-Aryl[1,2,4]triazolo[4,3‐a]pyridines

Compound Description: This group of compounds is characterized by a [, , ]triazolo[4,3-a]pyridine core structure with an aryl group attached to the 3-position. The study describes their environmentally benign synthesis using hypervalent iodine reagents [].

1-Aryl-5-methyl[1,2,4]triazolo[4,3-a]quinolines

Compound Description: This class of compounds, structurally similar to the target compound, possesses a [, , ]triazolo[4,3-a]quinoline framework with a 5-methyl group and an aryl substituent at the 1-position. They were synthesized using an environmentally friendly approach involving hypervalent iodine reagents [].

Relevance: These compounds bear a close structural resemblance to 5-methyl-1-[(1-naphthylmethyl)thio][1,2,4]triazolo[4,3-a]quinoline, sharing the core [, , ]triazolo[4,3-a]quinoline system and the 5-methyl substituent. The key difference lies in the 1-position substituent, where an aryl group replaces the (1-naphthylmethyl)thio group in the related compounds. This difference in substitution pattern can lead to variations in their physicochemical properties and potential biological activities.

5-Hexyloxy-[1,2,4]triazolo[4,3-a]quinoline (Compound Ⅰ)

Compound Description: This compound served as a lead compound in a study investigating anticonvulsant activity. It displayed potent activity in the maximal electroshock (MES) test with an ED50 of 19.0 mg/kg and a protective index (PI) of 5.8 [].

Relevance: This compound shares the core [, , ]triazolo[4,3-a]quinoline structure with 5-methyl-1-[(1-naphthylmethyl)thio][1,2,4]triazolo[4,3-a]quinoline. The difference lies in the 1 and 5 positions, where a hexyloxy group replaces the 5-methyl and 1-[(1-naphthylmethyl)thio] substituents of the target compound. These structural modifications can significantly influence their pharmacological profiles, potentially leading to different anticonvulsant properties.

5-Hexyloxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline (Compound 10b)

Compound Description: This derivative of Compound Ⅰ, synthesized by modifying the 1-position, exhibited improved anticonvulsant activity compared to the lead compound. It showed an ED50 of 18.0 mg/kg and a PI of 7.9 in the MES test, indicating a more favorable safety profile than the reference drug carbamazepine [].

Relevance: This compound, while sharing the core [, , ]triazolo[4,3-a]quinoline framework with 5-methyl-1-[(1-naphthylmethyl)thio][1,2,4]triazolo[4,3-a]quinoline, differs in its substituents. The 1 and 5 positions are occupied by a methyl and a hexyloxy group, respectively, in contrast to the 5-methyl and 1-[(1-naphthylmethyl)thio] substituents in the target compound. These structural variations highlight the influence of substituent modifications on anticonvulsant activity within this class of compounds.

1,2,4-Triazolo[4,3-a]-quinoline derivatives

Compound Description: This broad category encompasses a range of urea derivatives based on the 1,2,4-triazolo[4,3-a]-quinoline scaffold []. These derivatives were designed and synthesized for their potential anticancer activity.

3-Aryl-9-methyl-1,2,4-triazolo[4,3‐a]quinolines

Compound Description: This family of compounds is characterized by a [, , ]triazolo[4,3-a]quinoline core, featuring a 9-methyl group and an aryl substituent at the 3-position []. The research focuses on their synthesis via oxidative cyclization using nitrous acid.

1-Thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one (Compound 43)

Compound Description: This compound is a potent and selective inhibitor of the Polo-like kinase 1 (Plk1) polo-box domain (PBD) []. It exhibits promising anticancer activity but suffers from poor cellular efficacy. To address this, prodrugs were developed, including a 5-thio-1-methyl-4-nitroimidazolyl prodrug (Compound 80) and a 9-fluorophenyl prodrug (Compound 78) [].

8-Phenylthiacabamido-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4] benzodiazepine (Compound M-1)

Compound Description: This compound is part of a series of newly synthesized (1,4) substituted benzodiazepines investigated for their antimicrobial activity []. They were tested against various bacterial strains, including E. coli, B. subtilis, S. typhi, S. aureus, B. megatherium, A. aerogenes, and P. vulgaris, showing promising results [].

This list provides a comprehensive overview of the structurally related compounds found in the provided papers, offering valuable insights into the structural diversity and potential biological applications of compounds containing the [, , ]triazolo[4,3-a]quinoline core. Further investigation of these related compounds and their structure-activity relationships could lead to the discovery of novel therapeutic agents.

Properties

Product Name

5-methyl-1-[(1-naphthylmethyl)thio][1,2,4]triazolo[4,3-a]quinoline

IUPAC Name

5-methyl-1-(naphthalen-1-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoline

Molecular Formula

C22H17N3S

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C22H17N3S/c1-15-13-21-23-24-22(25(21)20-12-5-4-10-18(15)20)26-14-17-9-6-8-16-7-2-3-11-19(16)17/h2-13H,14H2,1H3

InChI Key

DVGDVXHCMUCCHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=CC=CC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.